molecular formula C10H11NO B8702329 4-hydroxy-3-propylBenzonitrile

4-hydroxy-3-propylBenzonitrile

Cat. No.: B8702329
M. Wt: 161.20 g/mol
InChI Key: OEAXMDULPNWXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-propylbenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at the para position (C4) and a linear propyl (-C₃H₇) substituent at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₀H₁₁NO, with a calculated molecular weight of 161.20 g/mol.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-hydroxy-3-propylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-6,12H,2-3H2,1H3

InChI Key

OEAXMDULPNWXOU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most relevant structural analog identified in the provided evidence is 3-tert-Butyl-4-hydroxy-benzonitrile (CAS 1307058-54-7). A detailed comparison is summarized below:

Property 4-Hydroxy-3-propylbenzonitrile 3-tert-Butyl-4-hydroxy-benzonitrile
Molecular Formula C₁₀H₁₁NO C₁₁H₁₃NO
Molecular Weight (g/mol) 161.20 (calculated) 175.23
Substituent at C3 Linear propyl (-C₃H₇) Bulky tert-butyl (-C(CH₃)₃)
Substituent at C4 Hydroxyl (-OH) Hydroxyl (-OH)
Polar Functional Groups Nitrile (-CN), -OH Nitrile (-CN), -OH

Substituent Effects on Properties

Steric and Electronic Effects: The tert-butyl group in 3-tert-Butyl-4-hydroxy-benzonitrile introduces significant steric bulk, which may hinder rotational freedom, increase crystallinity, or reduce solubility in nonpolar solvents compared to the linear propyl chain in 4-hydroxy-3-propylbenzonitrile.

Thermal and Chemical Stability :

  • The tert-butyl group’s electron-donating inductive effect could stabilize the aromatic ring against electrophilic substitution reactions, whereas the propyl group’s lack of branching may result in lower thermal stability .

Potential Applications: Both compounds share nitrile and hydroxyl groups, making them candidates for coordination chemistry or intermediates in drug synthesis. However, the tert-butyl derivative’s bulk may favor use in rigid-rod liquid crystals or as a steric shield in catalysts .

Notes

Data Limitations : The provided evidence lacks direct information on 4-hydroxy-3-propylbenzonitrile. Structural comparisons are inferred from its analog, 3-tert-Butyl-4-hydroxy-benzonitrile .

Research Gaps : Empirical data on solubility, melting points, and reactivity for 4-hydroxy-3-propylbenzonitrile are absent in the provided sources, highlighting the need for further experimental validation.

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